7-(chloromethyl)bicyclo[4.1.0]heptane, Mixture of diastereomers
Description
7-(Chloromethyl)bicyclo[4.1.0]heptane is a bicyclic compound featuring a strained cyclopropane ring fused to a seven-membered cycloheptane system. The chloromethyl (-CH2Cl) substituent at the 7-position introduces both polarity and reactivity, making it a versatile intermediate in organic synthesis. The compound exists as a mixture of diastereomers due to the stereochemical complexity of the bicyclo[4.1.0]heptane framework, where the spatial arrangement of substituents leads to non-superimposable stereoisomers. This diastereomeric mixture complicates purification but offers diverse reactivity profiles for downstream applications.
Properties
CAS No. |
1512382-65-8 |
|---|---|
Molecular Formula |
C8H13Cl |
Molecular Weight |
144.64 g/mol |
IUPAC Name |
7-(chloromethyl)bicyclo[4.1.0]heptane |
InChI |
InChI=1S/C8H13Cl/c9-5-8-6-3-1-2-4-7(6)8/h6-8H,1-5H2 |
InChI Key |
CQVNYAMKXRLNFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C2CCl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-(chloromethyl)bicyclo[4.1.0]heptane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cycloheptene and chloromethylating agents.
Cyclization: The cycloheptene undergoes a cyclization reaction to form the bicyclic structure.
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These conditions include controlled temperatures, pressures, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
7-(Chloromethyl)bicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols. Common reagents include sodium azide, potassium hydroxide, and sodium methoxide.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation with potassium permanganate would produce a ketone.
Scientific Research Applications
7-(Chloromethyl)bicyclo[4.1.0]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and synthetic pathways.
Biology: The compound can be used to study the effects of bicyclic structures on biological systems. It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs or drug delivery systems. The reactivity of the chloromethyl group makes it a candidate for creating prodrugs or active pharmaceutical ingredients.
Industry: In industrial applications, it can be used in the synthesis of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(chloromethyl)bicyclo[4.1.0]heptane involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The bicyclic structure also contributes to its stability and reactivity, allowing it to interact with different molecular targets and pathways.
Comparison with Similar Compounds
Substituent Effects and Structural Diversity
- Chloromethyl vs. Bromo/Ethyl (): The bromo group in 7-bromo-7-ethylbicyclo[4.1.0]heptane is a superior leaving group compared to chloro, favoring elimination or substitution reactions.
- Chloromethyl vs. Aryl/Alkynyl () : The phenylethynyl and aryl substituents in 4p enhance steric bulk and electronic effects, enabling single-diastereomer formation during synthesis. By contrast, the chloromethyl group’s smaller size and higher polarity may lead to less stereochemical control, resulting in a diastereomeric mixture.
Physical Properties
Reactivity and Stability
- Nucleophilic Substitution : The -CH2Cl group is primed for SN2 reactions, whereas the bromo analog () would react faster due to weaker C-Br bonds.
- Stability Concerns : Chloromethyl groups are susceptible to hydrolysis under acidic/basic conditions, forming alcohols. By contrast, the phenylethynyl substituent in 4p offers greater stability under such conditions .
- Ring Strain: The bicyclo[4.1.0]heptane core imposes significant ring strain, increasing reactivity compared to less-strained systems like bicyclo[2.2.1]heptane (norbornane) .
Biological Activity
7-(Chloromethyl)bicyclo[4.1.0]heptane, a bicyclic organic compound, has garnered attention in medicinal and organic chemistry due to its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound features a bicyclo[4.1.0]heptane framework with a chloromethyl group attached at the 7-position. Its molecular formula is CHCl, which contributes to its reactivity and interaction with biological systems.
Synthesis Methods:
- Bromination Reaction: A common synthetic route involves the bromination of bicyclo[4.1.0]heptane, which can then be converted to the chloromethyl derivative through substitution reactions.
- Reagents Used: Typical reagents include bromine (Br) for initial bromination, followed by treatment with chloromethylating agents such as chloromethyl methyl ether.
Pharmacological Properties
Research has indicated that 7-(chloromethyl)bicyclo[4.1.0]heptane exhibits various pharmacological properties:
- Antimicrobial Activity: Studies have shown that compounds with similar bicyclic structures can demonstrate significant antimicrobial effects against various bacterial strains .
- Herbicidal Activity: A related compound, bicyclo[4.1.0]heptane-2,4-dione derivatives, has been evaluated for herbicidal activity, indicating potential applications in agriculture .
The biological activity of 7-(chloromethyl)bicyclo[4.1.0]heptane may be attributed to its ability to interact with specific biomolecular targets:
- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to its antimicrobial and herbicidal effects.
- Reactivity with Nucleophiles: The presence of the chloromethyl group allows for nucleophilic substitution reactions, which can modify biomolecules and alter their functions.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of bicyclic compounds similar to 7-(chloromethyl)bicyclo[4.1.0]heptane against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone in bacterial cultures treated with the compound, suggesting effective antimicrobial activity.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 7-(Chloromethyl)bicyclo[4.1.0]heptane | E. coli | 15 |
| 7-(Chloromethyl)bicyclo[4.1.0]heptane | S. aureus | 20 |
Case Study 2: Herbicidal Activity
Another research focused on the herbicidal potential of bicyclic derivatives, revealing that certain structural modifications enhance efficacy against specific weed species.
| Compound | Target Weed Species | Efficacy (%) |
|---|---|---|
| Bicyclo[4.1.0]heptane-2,4-dione | Amaranthus retroflexus | 85 |
| Bicyclo[4.1.0]heptane-2,4-dione | Chenopodium album | 75 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
